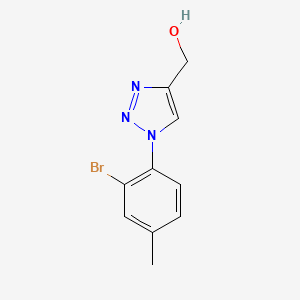
(1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a triazole ring substituted with a bromo-methylphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The starting materials, such as 2-bromo-4-methylphenyl azide and propargyl alcohol, are reacted under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromo group can be reduced to a methyl group using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: (1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl)methanol.
Substitution: (1-(2-Substituted-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with metal ions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the bromo and hydroxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethanol
- (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)acetic acid
- (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)amine
Uniqueness
Compared to similar compounds, (1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and enhances its solubility in aqueous media. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.
Eigenschaften
IUPAC Name |
[1-(2-bromo-4-methylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFIPSOQBCCBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
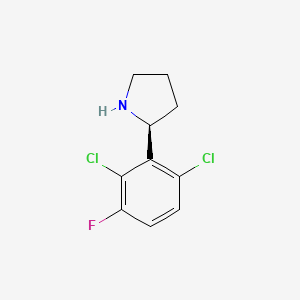
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
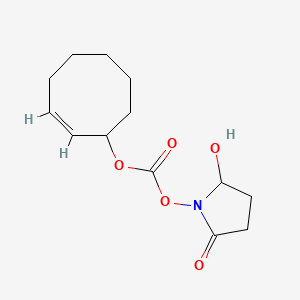
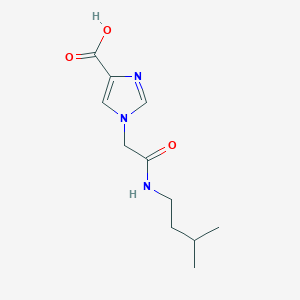
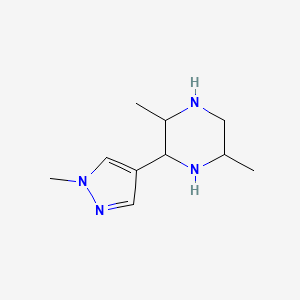

![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)

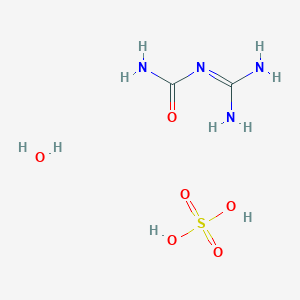
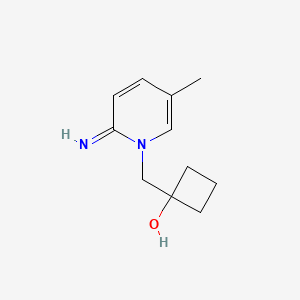
![8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
